Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Description
“Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C13H14O2 . It is also known as "3-Phenyl-bicyclo [1.1.1]pentane-1-carboxylic acid methyl ester" . The compound is a product of SpiroChem .
Molecular Structure Analysis
The molecular structure of “Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate” is represented by the InChI code: 1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 . This indicates that the molecule consists of a bicyclic pentane ring with a phenyl group and a carboxylate ester group attached.Physical And Chemical Properties Analysis
“Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate” has a molecular weight of 202.25 . It is a light yellow liquid .Scientific Research Applications
- Medicinal chemists explore its potential as a scaffold for drug design. By modifying the phenyl group or the ester moiety, they can create novel compounds with desired pharmacological properties .
- Scientists investigate its spirocyclic derivatives for their biological activities. These analogues may mimic natural products and exhibit interesting bioactivity profiles .
- By incorporating Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate units into polymers, they aim to create materials with tailored mechanical and thermal characteristics .
- These ligands find applications in enantioselective catalysis, where they facilitate the formation of single enantiomers in chemical reactions .
- Researchers study Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate derivatives to understand their aromatic properties and potential use in flavor and fragrance compositions .
- Scientists investigate its reactivity, stability, and reaction mechanisms. Understanding how it behaves under different conditions informs broader chemical principles .
Organic Synthesis and Medicinal Chemistry
Spiro Compounds and Natural Product Analogues
Materials Science and Polymer Chemistry
Chiral Ligands and Asymmetric Synthesis
Flavor and Fragrance Chemistry
Physical Organic Chemistry and Mechanistic Studies
properties
IUPAC Name |
methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCXJUDDTUYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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